molecular formula C17H23F3N2O2 B1312655 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine CAS No. 816468-50-5

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Cat. No. B1312655
CAS RN: 816468-50-5
M. Wt: 344.37 g/mol
InChI Key: NSOAWCGGUDAFMR-UHFFFAOYSA-N
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Description

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (BTP) is a small molecule that has been the subject of various scientific research studies. BTP is a derivative of piperidine, which is a cyclic amine composed of five carbon atoms and one nitrogen atom. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines: This process is pivotal for synthesizing 3-arylpiperidines, crucial pharmaceutical building blocks. The method exhibits good to excellent selectivity and yields, marking a significant advancement in direct β-functionalization of N-Boc-piperidines (Millet & Baudoin, 2015).
  • Lithiation-Substitution of N-Boc-2-Phenylpyrrolidine and -Piperidine: This study offers an enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which hold pharmaceutical importance. In situ IR spectroscopic monitoring played a key role in identifying optimal lithiation conditions (Sheikh et al., 2012).

Biomedical Applications

  • Design, Synthesis, and Structure of Novel Dendritic G-2 Melamines: The study reports the synthesis of novel N-substituted melamines with piperidin-4-yl groups, utilizing 4-amino-1-(tert-butoxycarbonyl)piperidine as a starting point. These compounds, showing potential in drug delivery, formed large homogeneously packed spherical nano-aggregates as a result of their self-assembly in the solid state (Sacalis et al., 2019).
  • Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines: This synthesis introduces new scaffolds for combinatorial chemistry, utilizing orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines. The approach includes a sequence of nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, with potential implications in drug discovery (Schramm et al., 2010).

Analytical and Environmental Chemistry

  • Rational Design of Piperidine Functionalized Boron–Dipyrromethene: The study develops a piperidine functionalized boron–dipyrromethene (BODIPY) derivative as a pH indicator, showcasing fluorescence enhancement during deprotonation. This derivative was applied in fluorescence turn-on cation selective optodes, demonstrating high sensitivity and selectivity for Pb2+, indicating its potential in environmental monitoring and analysis (Li et al., 2016).

properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOAWCGGUDAFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462826
Record name SBB056086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

CAS RN

816468-50-5
Record name SBB056086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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